REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][OH:4].N(C(O[C:11]([CH3:14])([CH3:13])[CH3:12])=O)=[N+]=[N-].[OH-:15].[Na+].[CH3:17]NO.[OH2:20]>>[C:11]([O:15][C:2]([N:3]([CH3:17])[OH:4])=[O:20])([CH3:14])([CH3:13])[CH3:12] |f:0.1,3.4|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CNO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with 20 g
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
STIRRING
|
Details
|
with stirring over a 60 minute period
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 2 × 50 ml
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase, with cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with 5 × 60 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to 16 g
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |